2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol
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Overview
Description
2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . This compound is characterized by the presence of a thiophene ring, an amino group, and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol typically involves the reaction of thiophene-3-carbaldehyde with 2-amino-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution reactions on the thiophene ring can introduce various functional groups .
Scientific Research Applications
2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and thiophene derivatives, such as:
- 2-Amino-2-methyl-1,3-propanediol
- 2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol
Properties
Molecular Formula |
C8H13NO2S |
---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H13NO2S/c10-4-8(5-11)9-3-7-1-2-12-6-7/h1-2,6,8-11H,3-5H2 |
InChI Key |
CBMJSONSXIYJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNC(CO)CO |
Origin of Product |
United States |
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